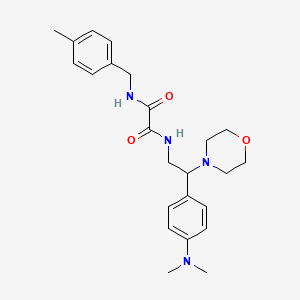

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents: a 4-(dimethylamino)phenyl-morpholinoethyl group at the N1 position and a 4-methylbenzyl group at the N2 position. The morpholinoethyl moiety likely enhances solubility and bioavailability due to its polar, saturated heterocyclic nature, while the dimethylamino and methylbenzyl groups contribute to electronic and lipophilic properties, respectively.

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-18-4-6-19(7-5-18)16-25-23(29)24(30)26-17-22(28-12-14-31-15-13-28)20-8-10-21(11-9-20)27(2)3/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTDZANGUTXANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate Schiff base.

Addition of the Benzyl Group: The intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the benzyl group.

Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the product with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Corresponding oxides or quinones.

Reduction: Amines or alcohols.

Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C24H32N4O4

- Molecular Weight : 440.5 g/mol

- CAS Number : 900006-22-6

The biological activity of this compound is primarily attributed to its structural components:

- Dimethylamino Group : This group enhances the compound's interaction with biological receptors, potentially influencing neurotransmitter systems.

- Morpholinoethyl Group : This moiety may improve solubility and bioavailability, facilitating better absorption in biological systems.

- Oxalamide Backbone : The oxalamide structure is known to participate in hydrogen bonding and can stabilize interactions with target proteins.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The ability to scavenge free radicals contributes to the potential therapeutic effects against oxidative stress-related diseases. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated effective radical scavenging activity for related compounds, suggesting similar potential for this compound .

Antimicrobial Properties

Preliminary studies suggest that compounds within this class may exhibit antimicrobial activities. The presence of the dimethylamino group has been linked to enhanced interaction with microbial membranes, leading to increased permeability and subsequent cell death. Further investigations are necessary to quantify these effects and determine the spectrum of activity against various pathogens.

Anticancer Potential

The compound is being explored for its anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Initial findings indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Research on structurally similar compounds has shown promise in targeting cancer cells while sparing normal cells, which could be a significant advantage in cancer therapy.

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Likely high due to favorable lipophilicity from the dimethylamino group.

- Distribution : Potentially crosses the blood-brain barrier, which could be beneficial for neurological applications.

- Metabolism : Expected to undergo hepatic metabolism; specific pathways need elucidation.

- Excretion : Primarily renal; monitoring for metabolites is advisable.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide?

The synthesis involves multi-step coupling reactions. A typical approach includes:

- Step 1 : Preparation of intermediates (e.g., 4-(dimethylamino)phenyl-morpholinoethyl amine) via reductive amination using NaBH(OAc)₃ in dichloromethane .

- Step 2 : Oxalyl chloride-mediated coupling of the amine intermediate with 4-methylbenzylamine at 0–5°C in anhydrous THF .

- Step 3 : Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane). Yield optimization requires strict control of reaction stoichiometry (1:1.2 molar ratio of amine to oxalyl chloride) and inert atmosphere .

Q. How is the compound characterized to confirm structural integrity?

Standard characterization includes:

- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., dimethylamino protons at δ 2.8–3.1 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₃₈N₄O₃: 514.2904) .

- HPLC : Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What are the primary biological targets or mechanisms of action?

The compound’s oxalamide core and morpholine moiety suggest interactions with:

- Kinases : Potential inhibition via hydrogen bonding with ATP-binding pockets (e.g., PI3K/AKT pathway) .

- GPCRs : Morpholine’s oxygen may engage in polar interactions with neurotransmitter receptors (e.g., serotonin receptors) .

- Enzymes : Dimethylamino groups could modulate enzyme activity through pH-sensitive charge interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Comparative studies of oxalamide derivatives reveal:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of morpholine with piperazine | Reduced kinase inhibition (IC₅₀ increases from 12 nM to 48 nM) . | |

| Substitution of 4-methylbenzyl with 4-chlorobenzyl | Enhanced cytotoxicity (HeLa cells: IC₅₀ 8 μM → 3 μM) . | |

| Addition of a fluorine atom to the phenyl ring | Improved metabolic stability (t₁/₂: 2.1 h → 5.7 h in liver microsomes) . |

Q. How can researchers resolve contradictions in reported biological data?

- Case Example : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Verification : Confirm batch-to-batch consistency via X-ray crystallography or 2D NMR (NOESY) to rule out conformational isomers .

Q. What computational methods are suitable for predicting binding modes?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3LKK for PI3Kγ). Focus on key residues (e.g., Lys833, Asp841) for oxalamide interactions .

- MD Simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-protein complexes in explicit solvent .

Methodological Challenges

Q. What strategies improve solubility for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .

- pH Adjustment : Prepare stock solutions in citrate buffer (pH 4.5) for protonation of dimethylamino groups .

Q. How to design dose-response experiments for mixed inhibition profiles?

- Enzyme Kinetics : Perform Michaelis-Menten assays at varying substrate concentrations (0.5×Km to 5×Km) to distinguish competitive vs. non-competitive inhibition .

- Data Fitting : Use GraphPad Prism for nonlinear regression (mixed-model inhibition equation: ) .

Data Interpretation

Q. How to validate off-target effects in cellular assays?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .

- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .

Q. What statistical models are robust for SAR analysis?

- QSAR : Partial least squares (PLS) regression with descriptors like logP, polar surface area, and H-bond donors .

- Machine Learning : Random Forest models trained on PubChem BioAssay data (e.g., AID 1259351) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.